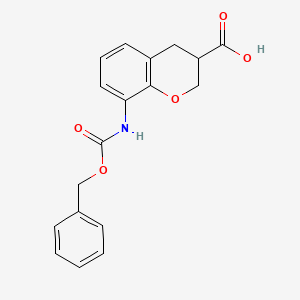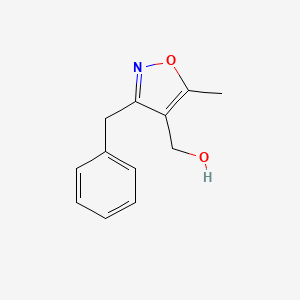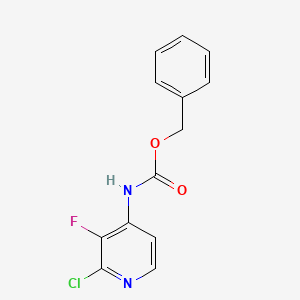![molecular formula C8H15ClN2O B13503699 [2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
[2,3'-Bipyrrolidin]-2'-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3’-Bipyrrolidin]-2’-one hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of two pyrrolidine rings connected by a single bond, with one of the rings containing a ketone group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyrrolidin]-2’-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable ketone in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of [2,3’-Bipyrrolidin]-2’-one hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3’-Bipyrrolidin]-2’-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
Oxidation: N-oxides of [2,3’-Bipyrrolidin]-2’-one hydrochloride.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,3’-Bipyrrolidin]-2’-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, [2,3’-Bipyrrolidin]-2’-one hydrochloride is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in various chemical processes.
Mécanisme D'action
The mechanism of action of [2,3’-Bipyrrolidin]-2’-one hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered heterocycle with nitrogen, used in various chemical syntheses.
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Dihydropyridine: A derivative of pyridine, known for its use in calcium channel blockers.
Uniqueness
[2,3’-Bipyrrolidin]-2’-one hydrochloride is unique due to its dual pyrrolidine rings and the presence of a ketone group. This structure imparts specific chemical properties, such as increased reactivity and the ability to form stable salts. These characteristics make it distinct from other similar compounds and valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H15ClN2O |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
3-pyrrolidin-2-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-6(3-5-10-8)7-2-1-4-9-7;/h6-7,9H,1-5H2,(H,10,11);1H |
Clé InChI |
ILPMXTNMWPUMDR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2CCNC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


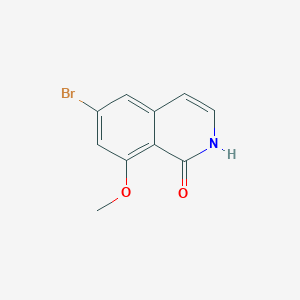
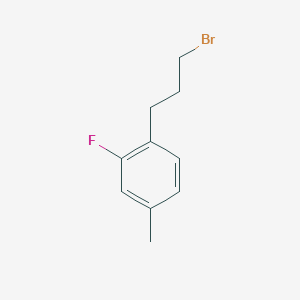
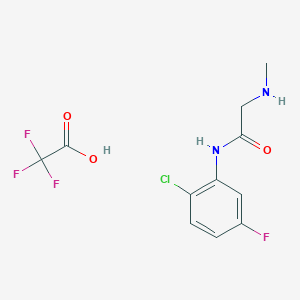
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
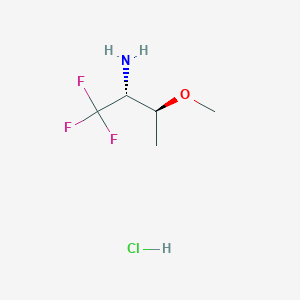
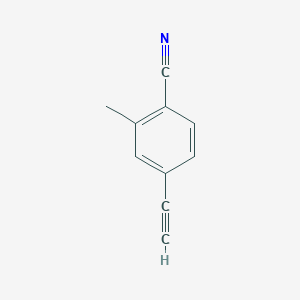
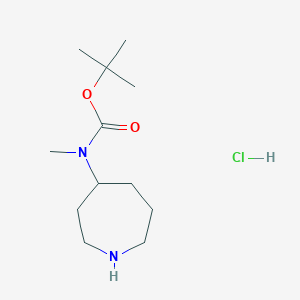
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)

